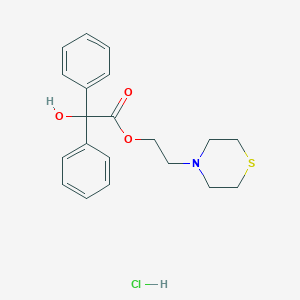
Platinum(2+) bis(2-ethylhexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(2+) bis(2-ethylhexanoate) is a chemical compound that is widely used in scientific research. It is a platinum-based compound that has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of platinum(2+) bis(2-ethylhexanoate) is not fully understood. However, it is believed to involve the binding of the platinum atom to DNA, which can lead to DNA damage and cell death. This mechanism is similar to that of other platinum-based compounds used in cancer chemotherapy.
Effets Biochimiques Et Physiologiques
Platinum(2+) bis(2-ethylhexanoate) has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to have anti-inflammatory properties. In vivo studies have demonstrated that it can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of platinum(2+) bis(2-ethylhexanoate) for lab experiments is its versatility. It can be used in a range of applications, including the synthesis of nanoparticles and other platinum-based compounds. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving platinum(2+) bis(2-ethylhexanoate). One area of interest is the development of new platinum-based compounds for cancer chemotherapy. Additionally, there is potential for the use of platinum nanoparticles in areas such as drug delivery and imaging. Further research is also needed to fully understand the mechanism of action of platinum(2+) bis(2-ethylhexanoate) and other platinum-based compounds.
Méthodes De Synthèse
The synthesis of platinum(2+) bis(2-ethylhexanoate) involves the reaction of platinum(II) acetate with 2-ethylhexanoic acid in the presence of a solvent such as toluene. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
Platinum(2+) bis(2-ethylhexanoate) has a wide range of scientific research applications. It is commonly used in the synthesis of platinum nanoparticles, which have potential applications in areas such as catalysis, drug delivery, and imaging. Additionally, platinum(2+) bis(2-ethylhexanoate) has been used as a precursor for the synthesis of other platinum-based compounds, including those used in cancer chemotherapy.
Propriétés
Numéro CAS |
104285-85-0 |
|---|---|
Nom du produit |
Platinum(2+) bis(2-ethylhexanoate) |
Formule moléculaire |
C16H30O4Pt |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
2-ethylhexanoate;platinum(2+) |
InChI |
InChI=1S/2C8H16O2.Pt/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
KBCREWORKOHENU-UHFFFAOYSA-L |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pt+2] |
SMILES canonique |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



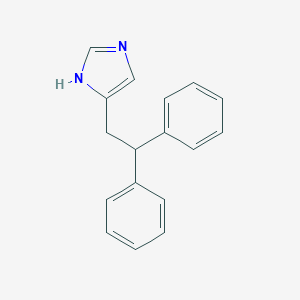
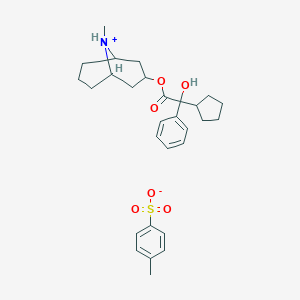
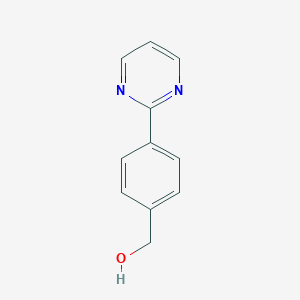
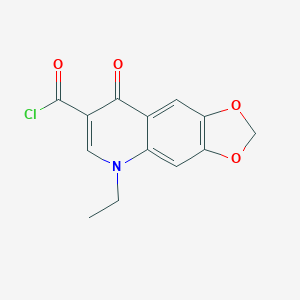

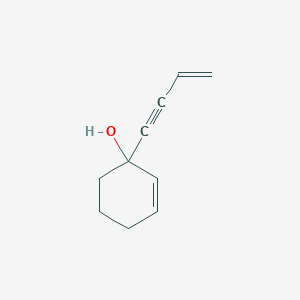
![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
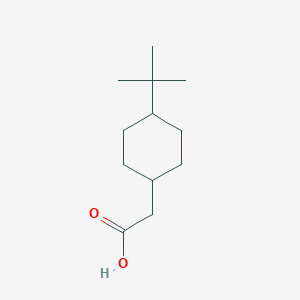
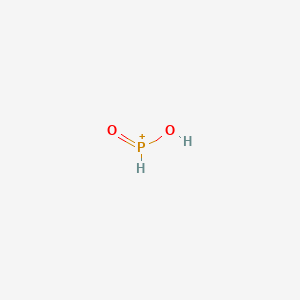

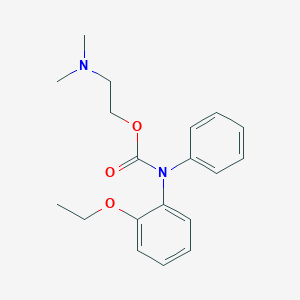
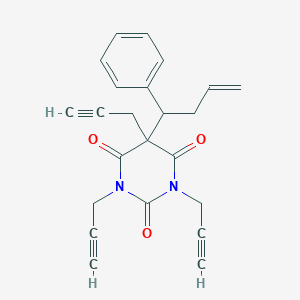
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
